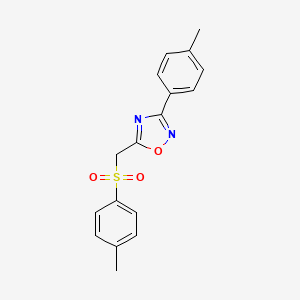
3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole” is a complex organic molecule. It contains a tolyl group, which is a functional group related to toluene and has the general formula CH3C6H4−R . The tosylmethyl part suggests the presence of a tosyl group, which is a good leaving group in nucleophilic substitutions . The 1,2,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tolyl groups are often introduced into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .
Chemical Reactions Analysis
The tolyl group in the molecule can participate in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Oxadiazole derivatives, including compounds structurally related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, have been extensively studied for their therapeutic worth. These compounds are known for their ability to bind effectively with different enzymes and receptors in biological systems, facilitating a variety of bioactivities. They exhibit a broad spectrum of pharmacological activities such as anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, thereby contributing significantly to the development of novel therapeutic agents (Verma et al., 2019).
Synthesis and Chemical Applications
Innovative methods for the synthesis of oxadiazole derivatives and their significant role in medicinal applications have been the focus of recent research. These methods allow for the development of new medicinal species for treating numerous diseases, underscoring the importance of oxadiazole cores in drug development (Nayak & Poojary, 2019).
Sensor Development and Material Science
The oxadiazole scaffolds are also pivotal in the synthesis of fluorescent frameworks, especially in the development of chemosensors. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites make them a prominent choice for metal-ion sensors. This application is crucial in environmental monitoring, diagnostics, and research laboratories (Sharma et al., 2022).
Antimicrobial Activity
The antimicrobial activity of 1,3,4-oxadiazole derivatives, including those related to 3-(p-Tolyl)-5-(tosylmethyl)-1,2,4-oxadiazole, is a promising area of study. These compounds have shown activity against a variety of pathogens, including bacteria, fungi, and viruses. The development of new compounds with antimicrobial properties is crucial in the fight against drug-resistant strains of microbes (Glomb & Świątek, 2021).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-[(4-methylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)17-18-16(22-19-17)11-23(20,21)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEONFUFQUNBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)
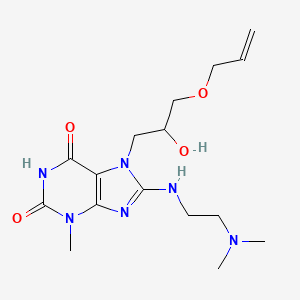
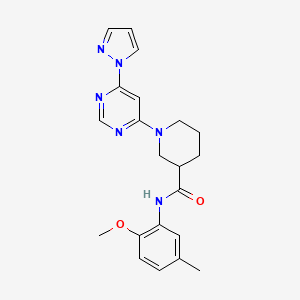
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2430359.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2430360.png)
![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B2430361.png)

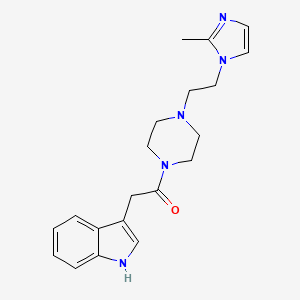
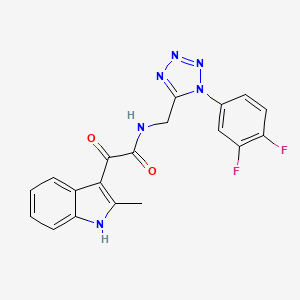
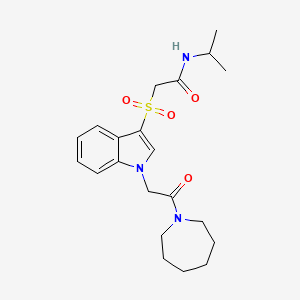
![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2430369.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)